Pyridazino[4,5-g]phthalazine
Overview
Description
Pyridazino[4,5-g]phthalazine: is a heterocyclic compound characterized by a fused ring system containing nitrogen atoms. This compound is notable for its unique structure, which combines the pyridazine and phthalazine rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino[4,5-g]phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl phthalate with hydrazine hydrate, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetic acid to facilitate the formation of the desired heterocyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve high-quality products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Pyridazino[4,5-g]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated this compound with amines in ethanol under reflux conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry
In chemistry, Pyridazino[4,5-g]phthalazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound derivatives have shown promise as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These compounds are being investigated for their potential use in drug development and as diagnostic tools .
Industry
Industrially, this compound and its derivatives are used in the manufacture of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Pyridazino[4,5-g]phthalazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives inhibit enzymes involved in cancer cell proliferation, while others may bind to receptors to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with a similar nitrogen-containing ring structure.
Phthalazine: Another related compound with a fused ring system but differing in the position of nitrogen atoms.
Pyrimidine: A well-known heterocycle with two nitrogen atoms in a six-membered ring, commonly found in nucleic acids.
Uniqueness
Pyridazino[4,5-g]phthalazine is unique due to its fused ring system, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
pyridazino[4,5-g]phthalazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c1-7-3-11-13-5-9(7)2-10-6-14-12-4-8(1)10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOOECKVFBSOFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NN=CC2=CC3=CN=NC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484455 | |
Record name | Pyridazino[4,5-g]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260-63-9 | |
Record name | Pyridazino[4,5-g]phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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